![molecular formula C10H9ClO3S B14252463 S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate CAS No. 185068-48-8](/img/structure/B14252463.png)
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate is a chemical compound with the molecular formula C10H9ClO3S and a molecular weight of 244.69 g/mol . It is known for its unique structure, which includes a benzenecarbothioate group and a chlorocarbonyl-oxyethyl moiety. This compound is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
The synthesis of S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorocarbonyl group, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mecanismo De Acción
The mechanism of action of S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological processes, where the compound acts as a key intermediate or active agent .
Comparación Con Compuestos Similares
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate can be compared with similar compounds such as:
Benzenecarbothioic acid, S-[2-[(chlorocarbonyl)oxy]ethyl] ester: This compound shares a similar structure but may differ in reactivity and applications.
2-[(Chlorocarbonyl)oxy]ethyl methacrylate: Another compound with a chlorocarbonyl-oxyethyl group, used in polymer chemistry and material science.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
185068-48-8 |
|---|---|
Fórmula molecular |
C10H9ClO3S |
Peso molecular |
244.69 g/mol |
Nombre IUPAC |
S-(2-carbonochloridoyloxyethyl) benzenecarbothioate |
InChI |
InChI=1S/C10H9ClO3S/c11-10(13)14-6-7-15-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
OXNOGNRAECGSNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SCCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


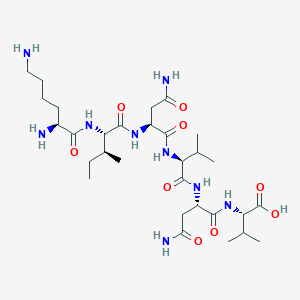
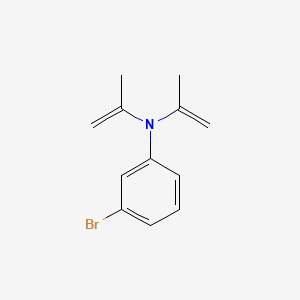
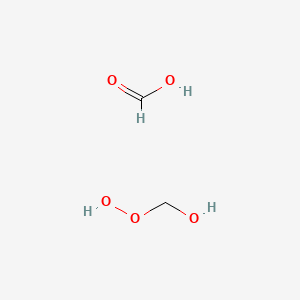
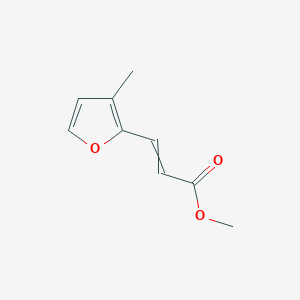
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
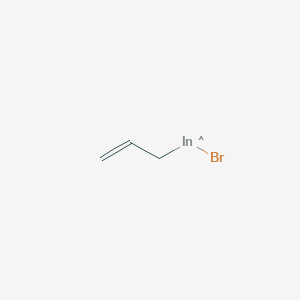
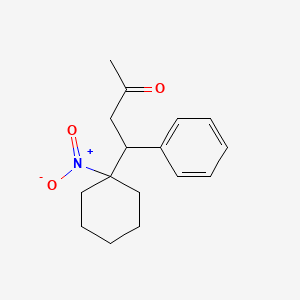
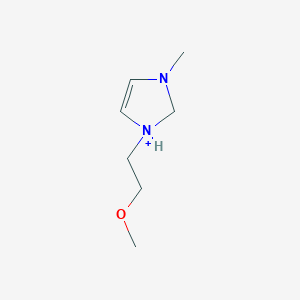

![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
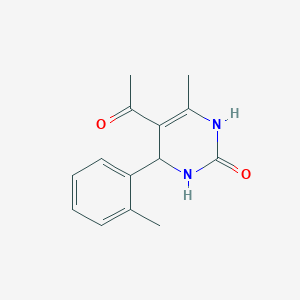
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)

![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
